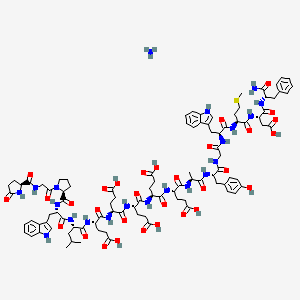
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethylbis((1,7,7-trimethylbicyclo(221)hept-2-yl)oxy)silane is a complex organosilicon compound It is characterized by the presence of two 1,7,7-trimethylbicyclo(221)hept-2-yl groups attached to a silicon atom through oxygen atoms, with a methoxymethyl group also bonded to the silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane typically involves the reaction of 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl alcohol with a suitable silicon-containing reagent, such as methoxymethylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl derivatives: Compounds such as trimethylsilyl chloride and trimethylsilyl ether share similar silicon-based structures.
Bicyclo(2.2.1)heptane derivatives: Compounds like 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate have similar bicyclic structures.
Uniqueness
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane is unique due to the combination of its methoxymethyl group and bicyclic structures attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propiedades
Número CAS |
94349-23-2 |
|---|---|
Fórmula molecular |
C22H40O3Si |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
methoxy-methyl-bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]silane |
InChI |
InChI=1S/C22H40O3Si/c1-19(2)15-9-11-21(19,5)17(13-15)24-26(8,23-7)25-18-14-16-10-12-22(18,6)20(16,3)4/h15-18H,9-14H2,1-8H3 |
Clave InChI |
AAWBFJKFQOWITQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)O[Si](C)(OC)OC3CC4CCC3(C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








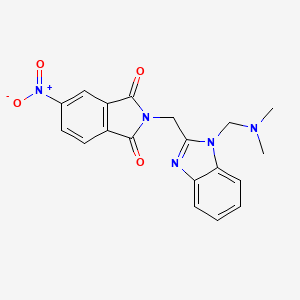

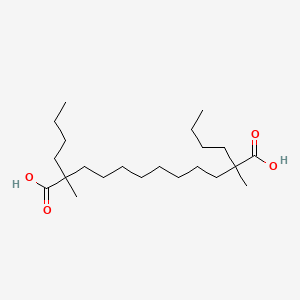
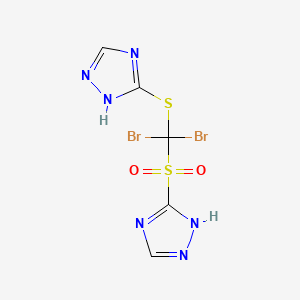
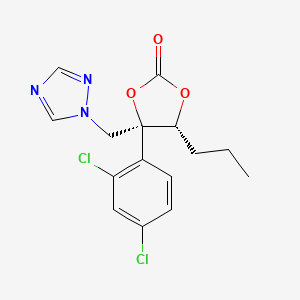
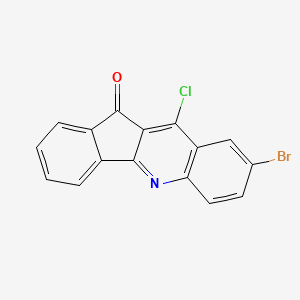
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
